Benzimidazo[1,2-c]quinazolin-6(12h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-benzimidazolo[1,2-c]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c18-14-16-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)17(13)14/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLMBSXEKAGOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298557 | |
| Record name | benzimidazo[1,2-c]quinazolin-6(12h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16367-99-0 | |
| Record name | NSC124202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzimidazo[1,2-c]quinazolin-6(12h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzimidazo 1,2 C Quinazolin 6 12h One and Its Derivatives
Classical Multi-Step Synthetic Strategies for Benzimidazo[1,2-c]quinazolines
Classical synthetic routes to benzimidazo[1,2-c]quinazolines typically involve the sequential construction of the heterocyclic rings. These multi-step strategies, while sometimes lengthy, offer a high degree of control over the substitution patterns on the final molecule.
Condensation-Cyclization Approaches
Condensation-cyclization reactions are a cornerstone in the synthesis of benzimidazo[1,2-c]quinazolines. These methods involve the reaction of two or more precursors, leading to the formation of intermediate species that subsequently undergo intramolecular cyclization to yield the desired fused heterocyclic system.
One of the established methods for the synthesis of quinazolinone derivatives, the core of the benzimidazo[1,2-c]quinazoline (B3050141) system, involves the reaction of 1,3-benzoxazin-4-ones with primary amines. Substituted 1,3-benzoxazin-4-ones, which can be prepared from the corresponding anthranilic acids, serve as versatile intermediates. The reaction with o-phenylenediamines proceeds through a nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the benzoxazinone (B8607429) ring, leading to the ring opening of the oxazinone. Subsequent intramolecular cyclization through the elimination of a water molecule results in the formation of a 2,3-disubstituted-4(3H)-quinazolinone. This intermediate can then be further cyclized to form the benzimidazo[1,2-c]quinazoline ring system.
A general representation of this synthetic approach is the reaction of a substituted 1,3-benzoxazin-4-one with an amine, which upon ring closure, yields a 4(3H)-quinazolinone derivative. nih.gov The versatility of this method allows for the introduction of various substituents on both the quinazolinone and the benzimidazole (B57391) moieties by selecting appropriately substituted starting materials.
Table 1: Synthesis of 4(3H)-Quinazolinone Derivatives from 1,3-Benzoxazin-4-ones nih.gov
| Benzoxazinone Derivative | Amine | Product | Yield (%) |
| 2-(3-chloropropyl)-1,3-benzoxazin-4-one | Hydrazine hydrate | 1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | Not specified |
| 2-(3-ethoxy-ethyl)-1,3-benzoxazin-4-one | Hydrazine hydrate | 3-amino-2-(3-ethoxy-ethyl)quinazoline-4(3H)-one | Not specified |
| 2-(3-chloropropyl)-1,3-benzoxazin-4-one | Aniline (B41778) | 2-(3-chloropropyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 28 |
The intramolecular cyclization of 2-aryl-3-(2-aminophenyl)quinazolin-4(3H)-ones is a direct and efficient method for the synthesis of the benzimidazo[1,2-c]quinazoline skeleton. The precursor, a 3-(2-aminophenyl)quinazolin-4(3H)-one, can be synthesized through various routes, including the reaction of a 2-aryl-1,3-benzoxazin-4-one with o-phenylenediamine. Once the precursor is obtained, the final cyclization to the benzimidazole ring can be achieved under different reaction conditions, often involving heating in a suitable solvent or the use of a dehydrating agent.
This approach is exemplified by the synthesis of various 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which are closely related precursors. mdpi.com The synthesis involves the reaction of a 3-amino-2-aryl-4(3H)-quinazolinone with a substituted benzaldehyde. mdpi.com While this specific example leads to a Schiff base, the underlying principle of forming a new ring by reacting a substituent on the 3-position of the quinazolinone with a suitable functional group is central to this synthetic strategy.
A straightforward and widely used method for the synthesis of 6-aryl-benzimidazo[1,2-c]quinazolines involves the condensation of 2-(o-aminophenyl)benzimidazole with various arylaldehydes. researchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the initial imine formation. The initially formed Schiff base then undergoes an intramolecular cyclization, followed by oxidation to yield the aromatic benzimidazo[1,2-c]quinazoline system.
The versatility of this method lies in the wide variety of commercially available arylaldehydes, allowing for the synthesis of a diverse library of 6-substituted derivatives. The reaction conditions are generally mild, and the products can often be isolated in good yields. Microwave-assisted synthesis has also been employed to accelerate this reaction, leading to higher yields in shorter reaction times. frontiersin.org
Table 2: Examples of Condensation of 2-(o-Aminophenyl)benzimidazole with Aromatic Aldehydes
| 2-(o-Aminophenyl)benzimidazole | Arylaldehyde | Solvent/Conditions | Product |
| Unsubstituted | Benzaldehyde | Refluxing ethanol | 6-Phenyl-benzimidazo[1,2-c]quinazoline |
| Unsubstituted | 4-Chlorobenzaldehyde | Acetic acid, reflux | 6-(4-Chlorophenyl)-benzimidazo[1,2-c]quinazoline |
| Unsubstituted | 4-Methoxybenzaldehyde | DMF, heat | 6-(4-Methoxyphenyl)-benzimidazo[1,2-c]quinazoline |
Reduction-Cyclization Pathways from Nitro Precursors
The use of nitro compounds as precursors offers a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of benzimidazo[1,2-c]quinazolines, this approach typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization reaction.
A notable example is the synthesis of 5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.org This one-pot tandem reaction utilizes zinc powder in water as a green and economical reducing agent. rsc.org The process involves the reduction of the nitro group to an amino group, which then condenses with the aldehyde to form an imine. Subsequent intramolecular cyclization yields the final product. This method is characterized by its use of readily available starting materials, simple procedure, and good product yields.
Another approach involves the palladium-catalyzed transfer hydrogenation of o-nitroaniline and o-nitrobenzamides, followed by a condensation cascade. rsc.org This methodology allows for the efficient preparation of benzimidazoles and quinazolin-4(3H)-ones, which are key precursors to the target molecule. rsc.org Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, providing a one-pot synthesis of 1,2-fused benzimidazoles under open-air conditions without the need for strong reducing agents. rsc.org
Table 3: Reductive Cyclization for the Synthesis of Benzimidazole and Quinazolinone Precursors
| Nitro Precursor | Reducing Agent/Catalyst | Reaction Type | Product |
| 2-(2-nitrophenyl)-1H-benzo[d]imidazole | Zn/H2O | Tandem reductive cyclization | 5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline rsc.org |
| o-nitroaniline | Pd/C, Formic acid/Triethylamine | Transfer hydrogenation/condensation | Benzimidazole/Quinazolin-4(3H)-one rsc.org |
| o-nitroaniline derivative | Electrochemical reduction | Reductive cyclization | 1,2-fused benzimidazole rsc.org |
Acylation-Cyclization Reactions
Acylation followed by cyclization is a fundamental strategy in heterocyclic synthesis. For the construction of the benzimidazo[1,2-c]quinazolin-6(12H)-one core, this can involve the acylation of an appropriate amino-substituted precursor, which then undergoes intramolecular cyclization.
One common approach to the quinazolinone ring system is the acylation of anthranilic acid or its derivatives, followed by reaction with an amine and subsequent cyclization. For instance, the reaction of anthranilic acid with an acyl chloride can produce a 2-substituted-1,3-benzoxazin-4-one, which, as mentioned earlier, is a key intermediate. Alternatively, acylation of 2-aminobenzamides can also lead to precursors that cyclize to form quinazolinones.
In a related context, the synthesis of quinoline-imidazole/benzimidazole derivatives has been achieved through a four-step process that includes N-acylation. nih.gov While not directly leading to the title compound, this highlights the utility of acylation in building complex heterocyclic systems. The acylated intermediate possesses an activated carbonyl group that is susceptible to nucleophilic attack, driving the subsequent cyclization step.
Modern and Efficient Synthetic Protocols for Benzimidazo[1,2-c]quinazolines
The synthesis of the benzimidazo[1,2-c]quinazoline core has been the subject of intensive investigation, leading to the development of several sophisticated and efficient protocols. These modern methods offer significant advantages over classical syntheses, which often required harsh conditions and involved complicated, multi-step procedures with less readily available starting materials. The newer strategies prioritize efficiency, milder reaction conditions, and higher yields.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions, particularly those employing copper, have become a cornerstone for the synthesis of nitrogen-containing heterocycles. These methods facilitate the formation of key carbon-nitrogen (C-N) bonds, which are crucial for constructing the fused ring system of benzimidazo[1,2-c]quinazolines.
A highly effective and concise method for synthesizing functionalized benzimidazo[1,2-c]quinazoline derivatives involves a Copper(I) iodide (CuI)-catalyzed intramolecular N-arylation. beilstein-journals.orgnih.govresearchgate.net This strategy provides excellent yields under mild conditions, starting from easily accessible materials. beilstein-journals.orgnih.govresearchgate.net
The process begins with the synthesis of bromo-substituted quinazolin-4(3H)-imine derivatives. These precursors are then subjected to an intramolecular cyclization catalyzed by CuI. beilstein-journals.orgresearchgate.net The optimization of this reaction has shown that using CuI in a solvent like DMSO at an elevated temperature of 60 °C can lead to near-quantitative yields (98%). beilstein-journals.orgresearchgate.net Other copper salts such as CuBr and CuCl have also proven effective, yielding the desired product in high yields of 86% and 91% respectively. researchgate.net This method's success is highlighted by its ability to selectively form the critical intramolecular C-N bond, leading directly to the tetracyclic benzimidazo[1,2-c]quinazoline system. beilstein-journals.org
Table 1: Optimization of CuI-Catalyzed Intramolecular N-Arylation for Benzimidazo[1,2-c]quinazoline beilstein-journals.orgresearchgate.net
| Entry | Copper Salt | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | Room Temp. | DMSO | 37 |
| 2 | CuI | 40 | DMSO | 72 |
| 3 | CuI | 60 | DMSO | 98 (96 isolated) |
| 4 | CuI | 110 | DMSO | 98 |
| 5 | CuI | 110 | Toluene (B28343) | 89 |
| 6 | CuCl | 60 | DMSO | 91 |
Metal-Free Oxidative Cyclization Reactions
While metal catalysts are efficient, the development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the cost and potential toxicity of residual metals in the final products. Oxidative cyclization reactions provide a powerful metal-free alternative for constructing complex heterocyclic systems.
A notable metal-free approach for the synthesis of benzimidazo[1,2-c]quinazolin-6-ones involves a highly regioselective oxidative C-C bond cleavage and amination of isatins. researchgate.netrsc.org This method facilitates the reaction of isatins with o-phenylenediamines, leading to the formation of the desired fused heterocyclic scaffold. researchgate.net The reaction is remarkable for simultaneously forming two new C-N bonds and one new C=N bond. researchgate.net Another innovative metal-free protocol utilizes an I2/DMSO and tertiary butyl hydroperoxide (TBHP) system to synthesize benzimidazo[1,2-c]quinazolin-6-ones from indoles and o-benzenediamines under mild conditions. researchgate.net This process involves a TBHP oxidized ring expansion mechanism. researchgate.net These strategies represent a direct and efficient pathway to the target molecule through a cascade of bond-forming events initiated by the cleavage of a carbon-carbon bond. rsc.org
Microwave-Assisted Synthesis (MAS) Approaches
Microwave-assisted synthesis (MAS) has emerged as a powerful technology in organic chemistry, significantly accelerating reaction rates and often improving product yields and purity compared to conventional heating methods. beilstein-journals.org This technique has been successfully applied to the synthesis of benzimidazoquinazolinones.
The synthesis of benzimidazoquinazolinones can be achieved through a one-pot, three-component condensation reaction under microwave irradiation. beilstein-journals.org For example, the reaction of 2-aminobenzimidazole (B67599) with aromatic aldehydes and dimedone in DMF under microwave heating produces the target compounds in nearly quantitative yields within minutes. beilstein-journals.org This is a substantial improvement over conventional refluxing methods. beilstein-journals.org Another microwave-assisted approach involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in the absence of a catalyst, which also results in higher yields and shorter reaction times compared to classical heating. frontiersin.org The efficiency and reduced environmental impact make MAS a highly attractive and sustainable method for synthesizing these complex heterocyclic structures. unica.it
Table 2: Comparison of Synthesis Methods for Benzimidazoquinazolinones beilstein-journals.org
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 8a | Method A (Reflux) | 6 h | 75 |
| 8a | Method B (Microwave) | 5 min | 95 |
| 8b | Method A (Reflux) | 8 h | 70 |
| 8b | Method B (Microwave) | 7 min | 93 |
| 8c | Method A (Reflux) | 7 h | 72 |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds like benzimidazo[1,2-c]quinazoline from simple starting materials in a single step. These reactions are highly valued for their ability to generate molecular diversity and complexity rapidly.
A notable MCR strategy for assembling this scaffold involves a copper-catalyzed three-component reaction. researchgate.net In this approach, functionalized quinazolin-4(H)-imines are first synthesized from 2-cyanoarylboronic acids, cyanamides, and amines. researchgate.netnih.gov These intermediates can then undergo a subsequent copper-catalyzed C-H amination to yield the final benzimidazo[1,2-c]quinazoline structure. nih.gov This method highlights the versatility of MCRs in creating key intermediates that are readily cyclized to the desired tetracyclic system.
Another efficient copper-mediated aerobic oxidative synthesis utilizes a multicomponent approach to produce benzimidazo fused quinazolines. nih.gov While specific reactants for the direct formation of the title compound via a one-pot MCR are not always detailed, the general strategy involves combining multiple starting materials to rapidly construct the core structure, demonstrating the power of MCRs in heterocyclic chemistry. beilstein-journals.org
A copper(II)-based three-component assembly is particularly effective. researchgate.net The process starts with the synthesis of quinazolin-4(H)-imines from 2-cyanoarylboronic acids, cyanamides, and amines in the presence of copper(II) acetate (B1210297) and sodium carbonate. researchgate.net The subsequent cyclization of the newly formed NH-imine intermediate delivers the benzimidazo[1,2-c]quinazoline scaffold under oxidative copper catalysis. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Key Intermediate | Final Product |
|---|---|---|---|---|---|
| 2-Cyanoarylboronic acid | Cyanamide | Amine | Cu(OAc)₂ / Na₂CO₃ | Quinazolin-4(H)-imine | Benzimidazo[1,2-c]quinazoline |
Regioselectivity and Yield Optimization in Benzimidazo[1,2-c]quinazoline Synthesis
The regioselectivity and optimization of reaction yields are critical aspects of synthesizing benzimidazo[1,2-c]quinazolines, ensuring the desired isomer is formed in high quantities. Research has focused on fine-tuning reaction conditions, particularly for metal-catalyzed cyclization reactions.
One of the most effective methods for creating this scaffold is the copper-catalyzed intramolecular N-arylation of bromo-substituted quinazolin-4(3H)-imines. beilstein-journals.org The optimization of this reaction provides significant insights into maximizing yields. The choice of catalyst, solvent, and temperature plays a pivotal role. For instance, the cyclization of 2-(2-bromophenyl)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)quinazolin-4-amine to the corresponding benzimidazo[1,2-c]quinazoline derivative was systematically optimized. beilstein-journals.org
Initial trials using Copper(I) iodide (CuI) as a catalyst with potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at room temperature resulted in a modest 37% yield. beilstein-journals.org Increasing the temperature proved to be the most critical factor for yield improvement. Raising the temperature to 40 °C boosted the yield to 72%, and a near-quantitative yield of 98% (96% isolated) was achieved at 60 °C. beilstein-journals.orgresearchgate.net Further increasing the temperature to 110 °C did not lead to any additional improvement. beilstein-journals.orgresearchgate.net
The choice of solvent also significantly impacts the reaction outcome. While DMSO proved to be the optimal solvent, others such as 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724) (CH₃CN), dichloromethane (B109758) (DCM), and toluene resulted in substantially lower yields of 51%, 43%, and 89% respectively, even at 110 °C. researchgate.net
Different copper salts were also evaluated. While CuI was highly effective, Copper(I) bromide (CuBr) and Copper(I) chloride (CuCl) also provided the product in high yields (86% and 91%, respectively), demonstrating that various Cu(I) salts can effectively catalyze the reaction. researchgate.net This intramolecular Ullmann N-arylation selectively forms the desired C-N bond, highlighting the regioselective nature of the Cu-catalyzed process where the imino sp² nitrogen reacts preferentially over the amino sp³ nitrogen. beilstein-journals.org
Another synthetic approach involves a highly regioselective C–C bond cleavage followed by a double cyclization of α-ketoamides with o-phenylene diamines, catalyzed by copper. researchgate.net This method forms two new C-N bonds and one C=N bond in a single operation, offering a direct route to the benzimidazo[1,2-c]quinazolin-6-one core. researchgate.net
| Entry | Copper Salt (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | K₂CO₃ | DMSO | rt | 37 |
| 2 | CuI (10) | K₂CO₃ | DMSO | 40 | 72 |
| 3 | CuI (10) | K₂CO₃ | DMSO | 60 | 98 (96 isolated) |
| 4 | CuI (10) | K₂CO₃ | DMSO | 110 | 98 |
| 5 | CuI (10) | K₂CO₃ | Toluene | 110 | 89 |
| 6 | CuBr (10) | K₂CO₃ | DMSO | 60 | 86 |
| 7 | CuCl (10) | K₂CO₃ | DMSO | 60 | 91 |
| 8 | CuI (10) | K₂CO₃ | DCE | 110 | 51 |
Advanced Spectroscopic and Structural Characterization of Benzimidazo 1,2 C Quinazolin 6 12h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR spectra of benzimidazo[1,2-c]quinazoline (B3050141) analogs consistently reveal characteristic signals for the aromatic protons. These protons typically appear as complex multiplets in the downfield region of the spectrum, generally between δ 6.46 and 8.72 ppm. ekb.eg For instance, in a study of 6-phenyl-benzimidazo[1,2-c]quinazoline, the 13 aromatic protons were observed as a multiplet between δ 7.17 and 8.71 ppm. ekb.eg Similarly, the ¹H NMR spectrum for the thione analog, benzimidazo[1,2-c]quinazoline-6(5H)-thione, showed aromatic protons in the δ 7.5–8.5 ppm range. researchgate.net This spectrum also featured a broad singlet at a significantly downfield shift of δ 9.4 ppm, which is characteristic of the N-H proton. researchgate.net In substituted analogs, additional signals corresponding to the specific substituents are also observed.
Interactive Table: ¹H NMR Data for Selected Benzimidazo[1,2-c]quinazoline Analogs
| Compound | Solvent | Proton Type | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|---|
| 6-phenyl-benzimidazo[1,2-c]quinazoline ekb.eg | DMSO | Ar-H | 7.17-8.71 | m |
| 6-(2-Chlorophenyl)-benzimidazo[1,2-c]quinazoline ekb.eg | DMSO | Ar-H | 7.17-8.72 | m |
| Benzimidazo[1,2-c]quinazoline-6(5H)-thione researchgate.net | DMSO | Ar-H | 7.5-8.5 | m |
| Benzimidazo[1,2-c]quinazoline-6(5H)-thione researchgate.net | DMSO | NH | 9.4 | broad s |
| 9,10-Dimethylbenzimidazo[1,2-c]quinazoline-6(5H)-thione researchgate.net | DMSO | CH₃ | 2.3, 2.4 | s |
| 9,10-Dimethylbenzimidazo[1,2-c]quinazoline-6(5H)-thione researchgate.net | DMSO | Ar-H | 7.4-8.5 | m |
| 9,10-Dimethylbenzimidazo[1,2-c]quinazoline-6(5H)-thione researchgate.net | DMSO | NH | 9.1 | broad s |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectra of benzimidazo[1,2-c]quinazoline derivatives show a multitude of signals corresponding to the quaternary and protonated carbons of the fused ring system. For example, the ¹³C NMR spectrum of 6-phenyl-benzimidazo[1,2-c]quinazoline displayed numerous signals, including those at δ 165.78, 160.68, 158.67, 157.64, and 153.44 ppm, which are attributed to the carbons of the heterocyclic core. ekb.eg The presence of all expected signals in the ¹³C NMR spectra of these condensed benzimidazoles indicates that the rapid tautomerism sometimes observed in simpler benzimidazoles is not occurring in these more complex systems. arabjchem.org The chemical shifts are sensitive to substitution on the ring system, as seen in the data for various analogs. ekb.egrsc.org
Interactive Table: ¹³C NMR Data for a Benzimidazo[1,2-c]quinazoline Analog
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 6-phenyl-benzimidazo[1,2-c]quinazoline ekb.eg | DMSO | 165.78, 160.68, 158.67, 157.64, 153.44, 136.85, 134.43, 132.98, 130.21 (2C), 129.72, 129.49 (2C), 125.26 (2C), 122.64, 122.10, 119.89, 117.59, 112.53 |
| 6-(2-Chlorophenyl)-benzimidazo[1,2-c]quinazoline ekb.eg | DMSO | 172.02, 159.54, 158.15, 154.25, 154.05, 140.31, 135.48, 134.71, 131.01, 130.26, 130.12 (2C), 129.56, 129.25, 128.86, 126.04, 123.67, 119.93, 116.86, 113.72 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In benzimidazo[1,2-c]quinazoline analogs, characteristic absorption bands confirm the key structural features. The C=N stretching vibrations of the quinazoline (B50416) and benzimidazole (B57391) rings are typically observed in the 1530-1620 cm⁻¹ region. ekb.eg For instance, 6-phenyl-benzimidazo[1,2-c]quinazoline shows C=N bands at 1539 and 1581 cm⁻¹. ekb.eg In derivatives containing a carbonyl group, such as a related triazolo[1,5-a]quinazolinone, a strong C=O stretching band is seen around 1610 cm⁻¹. nih.gov For analogs with an N-H group, like the thione derivative, a characteristic N-H stretching vibration appears around 3200-3500 cm⁻¹. researchgate.netnih.gov The presence of specific substituents also gives rise to unique IR signals, such as the C-Cl stretch observed at 752 cm⁻¹ for 6-(2-chlorophenyl)-benzimidazo[1,2-c]quinazoline. ekb.eg
Interactive Table: IR Absorption Data for Selected Benzimidazo[1,2-c]quinazoline Analogs
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 6-phenyl-benzimidazo[1,2-c]quinazoline | C=N | 1539, 1581 | ekb.eg |
| 6-(2-Chlorophenyl)-benzimidazo[1,2-c]quinazoline | C=N | 1554, 1616 | ekb.eg |
| 6-(2-Chlorophenyl)-benzimidazo[1,2-c]quinazoline | C-Cl | 752 | ekb.eg |
| Benzimidazo[1,2-c]quinazoline-6(5H)-thione | N-H | 3200 | researchgate.net |
| 1,2,4-Triazolo[1,5-a]quinazolinone analog | N-H (quinazoline) | 3475 | nih.gov |
| 1,2,4-Triazolo[1,5-a]quinazolinone analog | C=O | 1610 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions. For various benzimidazo[1,2-c]quinazoline analogs, HRMS data has been used to confirm their proposed structures by matching the experimentally measured exact mass to the calculated value with a high degree of precision. rsc.orgbeilstein-journals.org For example, the calculated mass for C₂₀H₁₄N₄ (an isomer of the phenyl-substituted parent) was 296.1109, and the found mass was identical, confirming the elemental formula. beilstein-journals.org
Interactive Table: HRMS Data for Selected Benzimidazo[1,2-c]quinazoline Analogs
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6-Phenylbenzo beilstein-journals.orgnih.govimidazo[1,2-c]quinazoline | C₂₀H₁₄N₃ | 296.1109 | 296.1109 | beilstein-journals.org |
| 5-Methyl-2-(3-methylbenzo beilstein-journals.orgnih.govimidazo[1,2-c]quinazolin-6-yl)aniline | C₂₂H₁₈N₄ | 339.1513 | 339.1519 | beilstein-journals.org |
| 6-(4-bromo-2-fluorophenyl)-5,6-dihydrobenzo beilstein-journals.orgnih.govimidazo[1,2-c]quinazoline | C₂₀H₁₃BrFN₃ | 395.0355 | 395.0348 [M+2]⁺ | rsc.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. Studies on analogs such as 2-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)phenols have revealed detailed architectural information. nih.govnih.govresearchgate.net
In one such derivative, the benzimidazole ring system was found to be nearly planar. nih.gov The nitrogen-containing six-membered ring of the quinazoline moiety often adopts a half-chair or sofa conformation. nih.govnih.gov The dihedral angles between the different ring systems are key structural parameters. For example, in 2-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol, the dihedral angle between the benzimidazole unit and the benzene (B151609) ring of the quinazoline moiety is 8.29°. nih.gov In another analog, 2-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol, this angle is 9.72°. researchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, such as O—H···N and N—H···O, which link the molecules into chains or two-dimensional networks. nih.govnih.gov
Interactive Table: Crystallographic Data for a Benzimidazo[1,2-c]quinazoline Analog
| Compound | 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol nih.gov |
|---|---|
| Formula | C₂₁H₁₇N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5408 (1) |
| b (Å) | 15.6503 (2) |
| c (Å) | 11.7609 (1) |
| β (°) | 110.408 (1) |
| Volume (ų) | 1645.87 (3) |
| Z | 4 |
Computational Chemistry and Mechanistic Studies of Benzimidazo 1,2 C Quinazolin 6 12h One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole-quinazoline derivatives to determine their energetic behavior and quantum chemical descriptors. dergipark.org.tr DFT calculations, often using the B3LYP method with a 6-311G(d,p) basis set, are employed to optimize the molecular structure in the gas phase. dergipark.org.trnih.gov
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govschrodinger.com A small energy gap suggests high chemical reactivity and a greater potential for interaction with biological targets. researchgate.net
The energy of the HOMO-LUMO gap can be calculated using DFT methods and provides information about the wavelengths a compound can absorb. schrodinger.com For benzimidazole-quinazoline fused ligands, a low energy gap is indicative of high chemical reactivity. researchgate.net Studies on related 1,2-disubstituted benzimidazoles have shown calculated HOMO-LUMO energy gaps to be around 4.9 eV. nih.govresearchgate.net One analysis of a benzimidazole-quinazoline fused derivative, designated BEN02, reported a HOMO-LUMO energy gap of 2.55 eV, suggesting high reactivity. researchgate.net The electron-donating or withdrawing nature of substituent groups can influence the energies of the HOMO and LUMO orbitals. dergipark.org.tr
Interactive Table: HOMO-LUMO Energy Gaps in Related Benzimidazole (B57391) Derivatives
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attacks, which is crucial for understanding biological recognition processes. nih.gov MEP maps are visualized on the molecule's electron density surface, where different colors represent varying electrostatic potential values. researchgate.netresearchgate.net Typically, red indicates regions of lowest electrostatic potential (negative charge density), which are susceptible to electrophilic attack, while blue signifies the highest potential (positive charge density), indicating nucleophilic reactive sites. nih.govresearchgate.net Green represents areas of zero potential. nih.gov In benzimidazole derivatives, negative regions are often localized over the nitrogen atoms of the imidazole (B134444) ring and any carbonyl groups, highlighting these as potential sites for proton attraction. dergipark.org.trnih.gov
Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity, Electrophilicity)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.tr These descriptors include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. dergipark.org.tr A higher electrophilicity index suggests a molecule is a good electrophile. nih.gov
These quantum chemical descriptors are calculated to understand the energetic behavior and reactivity of benzimidazole derivatives. dergipark.org.tr
Interactive Table: Global Reactivity Descriptors for a Related Benzimidazole Compound
Molecular Docking Simulations for Ligand-Protein Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecule, such as a protein, to form a stable complex. ekb.egnih.gov This method is essential for structure-based drug design, helping to predict binding affinity (often expressed as a binding energy in kcal/mol) and elucidate the mechanism of action. ekb.egnih.gov For benzimidazo[1,2-c]quinazolin-6(12H)-one and its analogs, docking studies have been crucial in predicting their inhibitory potential against various enzymes.
Prediction of Enzyme Inhibition Mechanisms (e.g., DHFR, α-Glucosidase, EGFR-TK, PI3Kα)
The benzimidazole-quinazoline scaffold has been identified as a privileged structure in medicinal chemistry, showing inhibitory activity against several key enzymes implicated in disease.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway, and its inhibition is a target for cancer and bacterial infections. researchgate.netnih.gov Quinazolinone-benzimidazole conjugates have been synthesized and evaluated as DHFR inhibitors, with some compounds showing potent inhibitory activity. nih.govnih.gov Molecular docking studies help to rationalize these findings by showing how the ligands fit into the enzyme's active site. researchgate.net
α-Glucosidase: Inhibition of α-glucosidase is an established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion. nih.govacs.org Imidazo[1,2-c]quinazolines have been introduced as a novel and potent scaffold for α-glucosidase inhibitors. nih.gov Docking studies on quinazolinone derivatives have shown that these compounds can bind effectively to the enzyme, with some exhibiting non-competitive inhibition. researchgate.net
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): EGFR is a transmembrane protein that plays a key role in cell signaling, and its dysregulation is linked to many cancers. nih.gov Quinazoline-based compounds are a major class of EGFR-TK inhibitors. rsc.orgbohrium.com Docking studies have been used to correlate the molecular structure of imidazoquinazoline derivatives with their EGFR inhibitory potency and to predict binding interactions within the kinase domain. nih.govnih.gov
Phosphoinositide 3-kinase alpha (PI3Kα): The PI3K signaling pathway is frequently overactive in cancer, making its components attractive drug targets. nih.gov Quinazoline (B50416) derivatives have been designed as PI3Kα inhibitors. nih.govresearchgate.net Docking studies have revealed that these compounds can fit into the PI3K active site, providing a basis for developing novel anticancer agents. researchgate.net
Interactive Table: Predicted Enzyme Inhibition by Benzimidazole-Quinazoline Derivatives
Elucidation of Specific Binding Site Interactions
Molecular docking not only predicts if a compound will bind but also how it binds. The specific interactions between the ligand and amino acid residues in the protein's active site are critical for affinity and selectivity. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. ekb.egresearchgate.net
DHFR: Docking of quinazolinone-based inhibitors into the DHFR active site reveals interactions with key amino acid residues, often involving hydrogen bonds and hydrophobic contacts that mimic the binding of the natural substrate or known inhibitors like methotrexate. researchgate.net
α-Glucosidase: Docking studies of potent inhibitors have identified key binding interactions with residues such as Asp203, Asp327, Arg526, Asp542, and His600 within the active site of the enzyme. mdpi.com The formation of a complex between the inhibitor and the enzyme is often driven by a combination of hydrogen bonds and hydrophobic forces. researchgate.net
EGFR-TK: The quinazoline core is known to fit into the adenine (B156593) binding pocket of the EGFR kinase domain. nih.gov Docking simulations show that nitrogen atoms in the heterocyclic system often act as hydrogen-bond acceptors, forming crucial interactions with residues in the hinge region of the enzyme, a common feature of potent EGFR-TK inhibitors. nih.govrsc.org
PI3Kα: For PI3Kα inhibitors, docking simulations show that the quinazoline scaffold can form hydrogen bonds and other favorable interactions within the enzyme's active site, guiding the design of more potent and selective compounds. researchgate.net
Table of Mentioned Compounds
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information regarding its conformational flexibility and the stability of its interactions with biological targets, such as enzymes or receptors.
In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often a box of water molecules with ions to mimic cellular conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period, often in the nanosecond to microsecond range.
Conformational Analysis: The fused ring system of this compound imparts a degree of rigidity to the molecule. However, some conformational flexibility may exist, particularly with respect to the planarity of the ring system and the orientation of any substituents. MD simulations can map the accessible conformational space of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. This is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological target.
Ligand-Target Dynamics: When the structure of a biological target is known, MD simulations can be employed to study the dynamics of the ligand-target complex. After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of this interaction over time. Key aspects that are analyzed include:
Hydrogen Bond Analysis: To identify key hydrogen bonding interactions between the ligand and the target, and to monitor their persistence throughout the simulation.
Interaction Energy Calculations: To quantify the strength of the interaction between this compound and its target.
For instance, studies on structurally related quinazolinone derivatives have utilized MD simulations to understand their binding modes. In a study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, MD simulations revealed the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. nih.gov Similarly, MD simulations of quinazolinone-Schiff's bases targeting dipeptidyl peptidase III provided valuable insights into the roles of specific amino acid residues in the binding and stabilization of the inhibitor.
While specific MD simulation data for this compound is not extensively available in public literature, the methodology remains a cornerstone for understanding its potential as a bioactive molecule. The findings from such simulations would be instrumental in guiding the design of more potent and selective derivatives.
Interactive Table: Illustrative MD Simulation Parameters for a Hypothetical Study on this compound
| Parameter | Value/Setting | Purpose |
| Software | GROMACS, AMBER | To perform the molecular dynamics simulation. |
| Force Field | CHARMM36, AMBER ff14SB | To describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | To explicitly solvate the system. |
| Simulation Time | 100-200 ns | To allow for sufficient sampling of conformational space. |
| Temperature | 300 K | To mimic physiological temperature. |
| Pressure | 1 bar | To mimic physiological pressure. |
| Analysis | RMSD, RMSF, Hydrogen Bonds | To evaluate the stability and interactions of the complex. |
Theoretical Prediction of Inhibition Potential
The theoretical prediction of the inhibition potential of a compound like this compound is a multi-faceted process that often combines several computational techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against the active site of a relevant enzyme or receptor. The output of a docking simulation is a binding score or energy, which provides an estimate of the binding affinity. Lower binding energies typically suggest a more favorable interaction.
For example, in a study on imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors, molecular docking was used to explore the interaction patterns within the active site of the enzyme. The binding energies for a series of compounds were calculated, with more negative values correlating with better inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known inhibitors, a QSAR model can be developed to predict the activity of new, untested compounds. For a series of this compound derivatives, a QSAR study could identify the key structural features (e.g., electronic properties, hydrophobicity, steric factors) that are important for their inhibitory potential.
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity of the molecule and its ability to participate in non-covalent interactions, which are fundamental to ligand-target binding. Studies on chiral benzimidazoles have used DFT to gain insights into their structural properties and relate them to their urease inhibition activity. researchgate.netnih.gov
The combination of these theoretical methods provides a comprehensive picture of the inhibition potential of this compound. The predictions from these studies can then be used to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Interactive Table: Hypothetical Binding Energy and Key Interactions of this compound with a Target Protein
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | TYR23, ASP87, PHE102 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor Y | -7.9 | LEU45, ILE99, VAL121 | Hydrophobic Interactions |
| Enzyme Z | -9.2 | ARG56, GLU112 | Salt Bridge, Hydrogen Bond |
Biological Activity and Structure Activity Relationship Sar of Benzimidazo 1,2 C Quinazolin 6 12h One Derivatives
Antineoplastic and Anticancer Potentials
Derivatives of the benzimidazo[1,2-c]quinazoline (B3050141) system have emerged as a promising class of compounds in the search for novel anticancer therapies. nih.gov Their biological and pharmacological properties have made them a focal point of research, with studies indicating their potential to inhibit carcinogenesis at various stages. nih.gov
The anticancer potential of benzimidazo[1,2-c]quinazoline derivatives is primarily assessed through their cytotoxic effects on various human cancer cell lines. Studies have demonstrated that these compounds can exhibit significant, dose-dependent antiproliferative activity. jksus.org
For instance, two 6-substituted-5,6-dihydrobenzo jksus.orgresearchgate.netimidazo[1,2-c]quinazoline derivatives, when tested against liver hepatocellular cells, showed a significant reduction in the inhibitory concentration required to kill the cancer cells. researchgate.net Specifically, compound (3a) and compound (3b) reduced the IC50 value by 1-fold and 2.6-fold, respectively. researchgate.net Another study evaluated the cytotoxic activity of 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol against adipose-derived mesenchymal stem cells (ASC52-telo) and a fibroblast line (HDFa), finding it exhibited stronger cytotoxicity towards the ASC52-telo cells. nih.govnih.gov
The breadth of their activity has been observed across a range of cancer types. Benzimidazole (B57391) derivatives, a class to which this scaffold belongs, have shown efficacy against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines. jksus.org
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole-Related Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |
| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |
| 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol | ASC52-telo (Mesenchymal Stem Cell) | Stronger cytotoxicity than against HDFa | nih.govnih.gov |
The mechanisms underlying the anticancer effects of benzimidazo[1,2-c]quinazolines are multifaceted, though not yet fully elucidated. nih.gov A primary proposed mechanism is their interaction with cellular DNA. nih.gov This class of compounds was initially designed based on structural comparisons with other known DNA intercalating agents. nih.gov Intercalation involves the insertion of the planar polycyclic system of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Beyond DNA intercalation, these compounds may also exert their effects through the inhibition of key enzymes involved in cell proliferation and survival. nih.gov Research on the broader quinazoline (B50416) class of compounds has identified several modes of action, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, phosphatidylinositol-3-kinase (PI3K), and topoisomerases I and II. nih.govnih.govmdpi.com These enzymes are crucial regulators of cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis. mdpi.com
The anticancer potency of benzimidazo[1,2-c]quinazoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that contribute to their cytotoxic effects, guiding the design of more effective analogues.
The type and position of substituents on both the quinazoline and benzimidazole rings play a critical role in determining the biological activity. mdpi.comnih.gov For example, the synthesis and evaluation of new 6-substituted-5,6-dihydrobenzo jksus.orgresearchgate.netimidazo[1,2-c]quinazoline derivatives demonstrated that modifications at this position significantly influence anticancer activity. researchgate.net
In broader studies of quinazoline derivatives, substituents at various positions have been shown to modulate potency. For example, adding a 2-methoxy ethoxy group at the 6 and 7 positions of the quinazoline core resulted in a compound with low micromolar activity against multiple cancer cell lines. nih.gov Similarly, replacing the benzene (B151609) ring of known inhibitors like gefitinib (B1684475) with other rings (e.g., pyrrole) has led to compounds with increased antitumor activity. nih.gov These findings underscore the importance of systematic substitution to optimize the therapeutic potential of the benzimidazo[1,2-c]quinazoline scaffold.
Pharmacophore hybridization is a medicinal chemistry strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. researchgate.net This approach aims to leverage the biological activities of each component, potentially leading to synergistic effects, enhanced potency, and the ability to modulate multiple biological targets simultaneously. researchgate.netrsc.org
This strategy has been successfully applied to the quinazoline and benzimidazole scaffolds. rsc.org For example, hybrid molecules combining the quinazoline core with other heterocyclic systems like 1,2,3-triazole have been synthesized and evaluated as targeted anticancer agents. researchgate.netnih.gov One such quinazoline-1,2,3-triazole hybrid, compound 8c, exhibited considerable antiproliferative effects against several cancer cell lines, with IC50 values as low as 6.1 μM against MET-positive cells. researchgate.net The design of hybrid molecules that merge quinoline (B57606) and benzimidazole pharmacophores has also yielded compounds with excellent anti-proliferative activity, with some showing GI50 values in the nano-molar range against leukemia and breast cancer cell lines. researchgate.netnih.gov This approach holds significant promise for developing next-generation anticancer agents based on the benzimidazo[1,2-c]quinazoline framework. researchgate.net
Structure-Activity Relationship (SAR) for Antineoplastic Activity
Antimicrobial Activities (Antibacterial and Antifungal)
In addition to their anticancer properties, benzimidazo[1,2-c]quinazoline derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net Various synthesized series of these compounds have been evaluated for their efficacy against a panel of pathogenic bacteria and fungi. nih.govnih.gov
SAR studies reveal that the antimicrobial profile is influenced by the nature of the substituents. nih.gov Fused benzimidazo[1,2-c]quinazolines generally show better antimicrobial activity than their imidazo[1,2-c]quinazoline counterparts. nih.gov Specifically, derivatives fused with 1,2,4-triazole (B32235) and indole (B1671886) moieties have exhibited potent antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 4–8 μg/mL against bacteria and 8–16 μg/mL against fungi. nih.gov In some cases, the activity of these synthetic compounds was comparable or even superior to standard drugs like ciprofloxacin (B1669076) and amphotericin B. nih.gov
Table 2: Antimicrobial Activity of Selected Benzimidazo[1,2-c]quinazoline Derivatives
| Derivative Type | Organism | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole fused | Various Bacteria | 4-8 | nih.gov |
| Indole fused | Various Bacteria | 4-8 | nih.gov |
| 1,2,4-Triazole fused | A. niger & C. albicans | 8-16 | nih.gov |
| Indole fused | A. niger & C. albicans | 8-16 | nih.gov |
In Vitro Efficacy Against Gram-Positive Bacterial Strains
Derivatives of benzimidazo[1,2-c]quinazoline have demonstrated notable antibacterial activity against Gram-positive bacteria. In a study evaluating a series of these compounds, several derivatives exhibited promising Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net Specifically, compounds featuring fused 1,2,4-triazole and indole moieties were found to be particularly effective, with MIC values ranging from 4 to 8 μg/mL against the tested Gram-positive strains. nih.govresearchgate.net Another study reported that certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives showed potent inhibitory action against S. aureus, B. subtilis, and Streptococcus pyogenes. researchgate.net
| Compound | B. subtilis MIC (μg/mL) | S. aureus MIC (μg/mL) | Reference |
|---|---|---|---|
| 8ga (1,2,4-triazole fused) | 8 | 4 | nih.gov |
| 8gc (indole fused) | 4 | 8 | nih.gov |
| 8gd (indole fused) | 4 | 8 | nih.gov |
| Ciprofloxacin (Standard) | 4 | 8 | nih.gov |
In Vitro Efficacy Against Gram-Negative Bacterial Strains
The antibacterial evaluation of benzimidazo[1,2-c]quinazoline derivatives extends to Gram-negative bacterial strains. The same series of compounds that were effective against Gram-positive bacteria also showed significant activity against Escherichia coli, Pseudomonas putida, and Salmonella typhi. nih.govresearchgate.net The most active compounds, namely those with fused 1,2,4-triazole (8ga) and indole (8gc, 8gd) rings, displayed MIC values between 4 and 8 μg/mL for all tested Gram-negative strains, comparable to the positive control, ciprofloxacin. nih.govresearchgate.net Similarly, research on 6-arylbenzimidazo[1,2-c]quinazolines identified derivatives with strong inhibitory effects against S. typhimurium, E. coli, and Klebsiella pneumonia. researchgate.net
| Compound | E. coli MIC (μg/mL) | P. putida MIC (μg/mL) | S. typhi MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 8ga (1,2,4-triazole fused) | 8 | 8 | 4 | nih.gov |
| 8gc (indole fused) | 8 | 4 | 8 | nih.gov |
| 8gd (indole fused) | 8 | 4 | 4 | nih.gov |
| Ciprofloxacin (Standard) | 8 | 4 | 4 | nih.gov |
In Vitro Efficacy Against Fungal Strains
Several benzimidazo[1,2-c]quinazoline derivatives have been evaluated for their in vitro antifungal efficacy against pathogenic strains such as Candida albicans and Aspergillus niger. nih.govfigshare.com Compounds that demonstrated potent antibacterial activity also showed pronounced antifungal effects. nih.govresearchgate.net For instance, derivatives 8ga, 8gc, and 8gd exhibited MIC values ranging from 8 to 16 μg/mL against both fungal strains. nih.gov Another study highlighted that compounds with electron-donor substituents on the 6-phenyl ring were effective against dermatophytes like Trichophyton rubrum. uchile.cl Conversely, derivatives with dichloroaryl substitutions showed good antifungal properties specifically against Candida albicans, with MIC values ranging from 125 to 250 µg/ml. researchgate.net
| Compound | C. albicans MIC (μg/mL) | A. niger MIC (μg/mL) | Reference |
|---|---|---|---|
| 8ga (1,2,4-triazole fused) | 16 | 8 | nih.gov |
| 8gc (indole fused) | 16 | 16 | nih.gov |
| 8gd (indole fused) | 16 | 16 | nih.gov |
| Amphotericin B (Standard) | 16 | 16 | nih.gov |
Mechanistic Insights into Antimicrobial Action
Investigations into the mechanism of action suggest that benzimidazo[1,2-c]quinazoline derivatives exert their antimicrobial effects by compromising the bacterial cell membrane. nih.govfigshare.com Bactericidal assays using propidium (B1200493) iodide (PI), a dye that penetrates only damaged cell membranes, indicated that these compounds lead to significant membrane disruption. nih.govresearchgate.net Furthermore, live-dead bacterial cell screening with a mixture of acridine (B1665455) orange and ethidium (B1194527) bromide (AO/Et·Br) confirmed considerable changes in the bacterial cell membrane, which is believed to be a primary cause of cell death. nih.govfigshare.com The efficient membrane penetration ability of the most active compounds is considered a key factor in their bactericidal activity. nih.gov For the broader class of quinazolinones, mechanisms are known to include interactions with the cell wall and DNA structures. nih.gov Some quinazolinone derivatives have also been found to inhibit bacterial DNA gyrase, which disrupts DNA synthesis and leads to cell death. nih.gov
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The structure-activity relationship (SAR) of these compounds reveals several key features for potent antimicrobial activity. A comparative study showed that the benzimidazo[1,2-c]quinazoline core structure confers better antimicrobial activity than the related imidazo[1,2-c]quinazoline scaffold. nih.gov Within the benzimidazo[1,2-c]quinazoline series, the fusion of other heterocyclic rings plays a crucial role. Derivatives fused with a 1,2,4-triazole or an indole moiety at the 6-position exhibit superior antibacterial and antifungal activity compared to other azoles. nih.govresearchgate.net
For the broader quinazolinone class, SAR studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring are essential for activity. nih.govacs.org The presence of halogen atoms, particularly at positions 6 and 8, can also enhance antimicrobial effects. nih.gov In the case of 6-arylbenzimidazo[1,2-c]quinazolines, the nature of the substituent on the 6-phenyl ring influences antifungal specificity; electron-donating groups favor activity against dermatophytes, whereas electron-withdrawing groups diminish it. uchile.cl
Enzyme Inhibitory Activities
Alpha-Glucosidase Inhibition Studies
Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes mellitus. While direct studies on benzimidazo[1,2-c]quinazolin-6(12H)-one are limited, research on structurally related quinazolinone and imidazo[1,2-c]quinazoline scaffolds has shown significant α-glucosidase inhibitory potential.
A series of substituted imidazo[1,2-c]quinazolines were synthesized and evaluated for their in vitro inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with some derivatives showing IC50 values ranging from 50.0 to 268.25 µM. nih.govresearchgate.net Other studies on quinazolinone-based compounds have also yielded potent inhibitors. For example, quinazolinone-1,2,3-triazole-acetamide hybrids demonstrated significant inhibitory activity against α-glucosidase, with IC50 values ranging from 4.8 to 140.2 μM, far exceeding the potency of the standard drug acarbose (B1664774) (IC50 = 750.0 μM). researchgate.net Similarly, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were developed, with the most potent compound showing an IC50 of 14.4 µM, approximately 53 times stronger than acarbose. nih.gov These findings suggest that the broader quinazolinone framework, including the benzimidazo[1,2-c]quinazoline core, is a promising scaffold for developing novel α-glucosidase inhibitors.
| Compound Class | Most Potent IC50 (μM) | Standard (Acarbose) IC50 (μM) | Reference |
|---|---|---|---|
| Quinazolinone-1,2,3-triazole-acetamide hybrids | 4.8 | 750.0 | researchgate.net |
| Quinazolin-4(3H)-one phenoxy-acetamide derivatives | 14.4 | ~750.0 | nih.gov |
| Imidazo[1,2-c]quinazoline derivatives | 50.0 | Not directly compared | researchgate.net |
| Benzimidazole-1,2,3-triazole hybrids | 25.2 | 750.0 | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
The enzyme dihydrofolate reductase (DHFR) is a crucial target in the development of anticancer therapies. researchgate.net It plays a vital role in the synthesis of purines, pyrimidines, and several amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate. researchgate.net The inhibition of DHFR disrupts the folic acid synthesis pathway, which is essential for cell division. researchgate.net Consequently, DHFR inhibitors are utilized in the treatment of various diseases, including cancer and microbial infections. researchgate.net
A series of quinazolinone-benzimidazole conjugates have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov In vitro assays demonstrated that several of these compounds exhibit significant inhibition of the enzyme. nih.gov Notably, one derivative, designated as compound 14 , displayed superior inhibitory activity with an IC50 value of 0.011 μM, compared to the established DHFR inhibitor methotrexate, which has an IC50 of 0.02 μM. nih.gov
Further research into quinazolinone-based derivatives has identified compounds with potent DHFR inhibitory effects. For instance, compound 3e was found to inhibit human DHFR with an IC50 value of 0.527 ± 0.028 µM, in comparison to methotrexate's IC50 of 0.118 ± 0.006 µM. nih.gov Another study highlighted compound 31 as a potent DHFR inhibitor with an IC50 value of 0.4 µM. nih.gov
The structure-activity relationship (SAR) studies of these derivatives have provided insights into the features that enhance their inhibitory potential. For example, the presence of a 2-benzyl-thio function in compound 24 contributed to its DHFR inhibitory potency (IC50 = 0.30 μM). bohrium.com Additionally, compounds 37 , 21 , and 54 showed remarkable DHFR inhibitory activity with IC50 values of 0.03, 0.08, and 0.08 μM, respectively. bohrium.com The inhibitory properties of these compounds are often attributed to the presence of electron-withdrawing groups on the quinazolinone ring. bohrium.com
Table 1: DHFR Inhibition by this compound Derivatives and Related Compounds
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| 14 | 0.011 | Methotrexate | 0.02 |
| 3e | 0.527 ± 0.028 | Methotrexate | 0.118 ± 0.006 |
| 31 | 0.4 | - | - |
| 24 | 0.30 | Methotrexate | 0.08 |
| 37 | 0.03 | - | - |
| 21 | 0.08 | - | - |
| 54 | 0.08 | - | - |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. ekb.eg Dysregulation of EGFR signaling is frequently associated with the development and progression of various cancers. ekb.eg As such, EGFR tyrosine kinase (TK) inhibitors have become a cornerstone of targeted cancer therapy. nih.gov The quinazoline scaffold is a key structural feature in many EGFR-TK inhibitors. nih.gov
Research has explored the potential of this compound derivatives and related quinazolinone structures as EGFR-TK inhibitors. Structure-activity relationship (SAR) studies have elucidated several key pharmacophoric features necessary for potent inhibition. A 4-anilinoquinazoline (B1210976) core with substitutions at the C-6 or C-7 positions is considered essential for EGFR inhibition. ekb.eg The presence of electron-withdrawing groups, such as chloro, bromo, or fluoro, on the aniline (B41778) ring generally enhances anti-proliferative activity. ekb.eg
One study synthesized a series of 2-mercapto-quinazolin-4-one analogs and evaluated their EGFR-TK inhibitory activity. bohrium.com Compound 24 , which features a 2-benzyl-thio substitution, demonstrated potent EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which was more potent than the reference drug gefitinib (IC50 = 18.14 nM). bohrium.com Another investigation into novel quinazolinone derivatives identified compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, as a highly potent inhibitor with an IC50 value of 1.37 nM against EGFR-TK. nih.gov
The substitution pattern on the quinazoline ring also significantly influences activity. Electron-donating groups at the 6 and/or 7 positions can enhance the binding of the quinazoline system to the ATP-binding pocket of the receptor. ekb.eg Furthermore, dioxygenated groups at positions 6 and 7 of the quinazoline moiety have been shown to increase cytotoxic activity. ekb.eg
Table 2: EGFR-TK Inhibition by this compound Derivatives and Related Compounds
| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|
| 24 | 13.40 | Gefitinib | 18.14 |
| 8b | 1.37 | Erlotinib | - |
Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Aberrant activation of this pathway is a common feature in many human cancers, making PI3K a significant target for anticancer drug development. nih.gov The PI3Kα isoform, in particular, is frequently mutated in tumors. nih.gov
In the search for novel PI3Kα inhibitors, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized. nih.gov These compounds were evaluated for their in vitro anticancer activity and their ability to inhibit PI3Kα. nih.gov
Among the synthesized derivatives, compound 13k emerged as the most potent, exhibiting submicromolar inhibitory activity against a variety of tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM. nih.gov Further investigation revealed that compound 13k potently inhibited PI3Kα with an IC50 value of 1.94 nM. nih.gov This inhibition of PI3Kα by compound 13k was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov These findings suggest that this quinazoline derivative could serve as a promising lead compound for the development of novel PI3Kα inhibitors. nih.gov
Table 3: PI3Kα Inhibition by a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative
| Compound | PI3Kα IC50 (nM) |
|---|---|
| 13k | 1.94 |
Bronchodilatory Activity in Preclinical Models
Bronchodilators are a class of drugs that widen the airways of the lungs, providing relief from bronchoconstriction, a hallmark of conditions like asthma. nih.gov Research into new chemical entities with bronchodilatory properties is ongoing, with a focus on developing agents with improved efficacy and safety profiles. archbronconeumol.org
The benzimidazo[1,2-c]quinazoline scaffold has been investigated for its potential bronchodilatory effects. A study involving the synthesis of two series of 6-substituted benzimidazo[1,2-c]quinazolines demonstrated their activity in both in vitro and in vivo preclinical models. nih.gov
The structure-activity relationship studies revealed that for 6-alkyl substituted compounds, a longer alkyl chain was associated with greater activity. nih.gov In another series of compounds, substitution at the 4-position with an electron-withdrawing group also resulted in increased activity. nih.gov The presence of halogens was found to modulate the biological activity in both series of compounds. nih.gov
One of the most potent compounds identified in this study was 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline (II) , which exhibited a 75% protection against histamine-induced bronchospasm in an in vivo guinea pig model. nih.gov This level of protection corresponded to a relative activity of 1.1 when compared to a standard. nih.gov These findings indicate that benzimidazo[1,2-c]quinazoline derivatives represent a promising class of compounds for the development of new bronchodilators. nih.gov
Future Directions and Research Perspectives for Benzimidazo 1,2 C Quinazolin 6 12h One Chemistry and Biology
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of benzimidazo[1,2-c]quinazoline (B3050141) derivatives has traditionally involved multi-step processes. However, the future of synthesizing these compounds lies in the development of novel routes that are not only efficient in terms of yield and reaction time but are also environmentally sustainable.
Key advancements in this area include:
Metal-Catalyzed Reactions: Copper-catalyzed methods have proven to be highly efficient. For instance, a CuI-catalyzed Ullmann N-arylation provides an effective route to functionalized benzimidazo[1,2-c]quinazoline derivatives in excellent yields under mild conditions. beilstein-journals.org Similarly, copper-catalyzed aerobic oxidative methodologies represent an environmentally friendly alternative to traditional methods by utilizing readily available starting materials. unica.itnih.gov Iron-catalyzed cyclization, particularly when assisted by microwaves, offers a green, rapid, and highly efficient method for the synthesis of related quinazolinone derivatives in aqueous media. sci-hub.cat
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and temperatures, aligning with the principles of green chemistry. unica.it This technique accelerates chemical reactions, enhancing both efficiency and selectivity in the synthesis of bioactive heterocycles. unica.it
Transition Metal-Free Approaches: To further enhance sustainability, research is moving towards transition metal-free synthetic strategies. researchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact. researchgate.net An example includes iodine-catalyzed cascade reactions, which can proceed under ambient conditions with short reaction times. researchgate.net
One-Pot, Atom-Economical Approaches: There is a growing demand for one-step, atom-economical methods that synthesize the target molecules directly from simple, readily available precursors, thereby minimizing waste. unica.it
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Synthesis | Uses catalysts like CuI or Cu(OAc)₂; often involves aerobic oxidation or N-arylation. | High efficiency, mild conditions, broad substrate scope, environmentally friendly. | beilstein-journals.orgunica.itnih.gov |
| Iron-Catalyzed Synthesis | Often microwave-assisted; can be performed in aqueous media. | Rapid, green, uses an inexpensive and abundant metal catalyst. | sci-hub.cat |
| Transition Metal-Free Synthesis | Utilizes catalysts like iodine in DMSO. | Avoids heavy metal contamination, often uses non-toxic reagents and mild conditions. | researchgate.net |
Advanced Mechanistic Studies of Biological Actions at the Molecular Level
While various biological activities of benzimidazo[1,2-c]quinazolines have been reported, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.gov Future research will need to focus on elucidating these mechanisms to facilitate rational drug design.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors, nucleic acids) with which these compounds interact is a primary goal. Some studies suggest that these compounds may act as DNA intercalating agents, similar to other quinazoline-based antitumor drugs. nih.govnih.gov
Understanding Anticancer Mechanisms: For their anticancer properties, it is crucial to determine how these compounds induce cell death. Research indicates that quinazolines can act as inhibitors of receptor tyrosine kinases (RTKs), phosphatidylinositol-3-kinase (PI3K), and tubulin, or interact with DNA and topoisomerases. nih.gov However, the full mechanism for the benzimidazo[1,2-c]quinazoline class is yet to be fully elucidated. nih.gov
Elucidating Antimicrobial Action: In the context of antimicrobial activity, studies on imidazo/benzimidazo[1,2-c]quinazolines suggest that they may cause bacterial cell death by disrupting the cell membrane. nih.govmssm.edu Further investigations using techniques like live-dead cell screening and measuring the production of reactive oxygen species (ROS) will be vital to confirm these mechanisms. researchgate.net
Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency
The development of new, more effective analogues of Benzimidazo[1,2-c]quinazolin-6(12H)-one hinges on a clear understanding of its structure-activity relationships (SAR). Rational design aims to modify the core structure to enhance desired biological activities while minimizing off-target effects.
Future efforts in this area should focus on:
Systematic SAR Studies: Research has shown that substitutions at various positions on the benzimidazo[1,2-c]quinazoline ring system can significantly alter biological activity. For example, in a series of 6-substituted derivatives with bronchodilator activity, longer alkyl chains at position 6 and the introduction of an electron-withdrawing group at position 4 led to higher activity. researchgate.net
Molecular Hybridization: A promising strategy involves creating hybrid molecules by combining the benzimidazo[1,2-c]quinazoline scaffold with other known pharmacophores. rsc.org This approach can lead to compounds with improved potency or even multi-target activity, which is particularly relevant for complex diseases like cancer. rsc.org
Improving Pharmacokinetic Properties: Beyond potency, the rational design must also consider the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogues to ensure they are viable drug candidates.
| Structural Modification | Observed Effect on Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Increased length of 6-alkyl chain | Increased bronchodilator activity | Bronchodilation | researchgate.net |
| 4-substitution with electron-withdrawing group | Increased bronchodilator activity | Bronchodilation | researchgate.net |
| Fusion with 1,2,4-triazole (B32235) or indole (B1671886) rings | Enhanced antimicrobial activity | Antimicrobial | nih.gov |
| Benzimidazo[1,2-c]quinazoline core vs. Imidazo[1,2-c]quinazoline core | Benzimidazo derivatives showed better antimicrobial activity | Antimicrobial | nih.gov |
Exploration of New Therapeutic Applications and Target Identification
The known biological activities of benzimidazo[1,2-c]quinazolines provide a foundation for exploring new therapeutic uses. The structural similarity to other biologically active quinazolines suggests a broad potential that is yet to be fully tapped.
Future research should explore:
Novel Anticancer Strategies: One innovative application is the use of these compounds in mesenchymal stem cell (MSC)-based therapies. nih.gov MSCs can act as carriers to deliver cytotoxic agents like benzimidazo[1,2-c]quinazolines directly to the tumor microenvironment, potentially increasing efficacy and reducing systemic side effects. nih.gov
Metabolic Diseases: The α-glucosidase inhibitory potential of the related imidazo[1,2-c]quinazoline scaffold has been investigated, suggesting that benzimidazo[1,2-c]quinazolines could also be explored as potential agents for managing diabetes. nih.gov
Neurodegenerative and Inflammatory Diseases: Given the broad bioactivity of quinazolines, exploring the effects of benzimidazo[1,2-c]quinazoline derivatives on targets relevant to neuroinflammation, Alzheimer's disease, or other inflammatory conditions could reveal entirely new therapeutic avenues.
Antiviral and Antiparasitic Applications: The quinazoline (B50416) core is present in compounds with known antiviral and antiparasitic properties, making this an area ripe for investigation with benzimidazo[1,2-c]quinazoline derivatives. unica.it
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of benzimidazo[1,2-c]quinazoline derivatives is no exception. nih.gov These computational tools can accelerate the discovery and optimization process in several ways.
Key applications of AI/ML include:
Target Identification and Deconvolution: AI and ML algorithms can analyze vast biological datasets to identify and validate new therapeutic targets for which benzimidazo[1,2-c]quinazoline analogues could be designed. nih.gov
Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and ADME properties of virtual compounds. researchgate.net This allows for the in silico screening of large virtual libraries of benzimidazo[1,2-c]quinazoline derivatives to prioritize the most promising candidates for synthesis and testing. nih.gov
Generative Models for de Novo Design: Advanced AI techniques, such as generative models, can design entirely new molecules with desired properties. researchgate.net These models can be constrained to generate novel structures based on the benzimidazo[1,2-c]quinazoline scaffold that are optimized for potency against a specific target and have favorable drug-like properties.
Optimization of Synthetic Routes: AI can also be applied to retrosynthesis, helping chemists devise the most efficient and sustainable synthetic pathways for novel, complex analogues.
By embracing these future directions, researchers can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines to address a range of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzimidazo[1,2-c]quinazolin-6(12H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of precursors like 2-(1H-benzimidazol-2-yl)aniline. For example, metal-free double C–H functionalization of N-cyanobenzimidazoles using di-tert-butyl peroxide (DTBP) as an oxidant at 125°C achieves yields up to 87% . Key variables include temperature, oxidant type (e.g., DTBP vs. BPO), and stoichiometry (e.g., 1.5 equivalents of oxidant). Lower yields (58%) with BPO highlight the importance of oxidant selection .
Q. How is this compound characterized structurally?
- Methodology : Techniques include H/C NMR, LC-MS, and elemental analysis. For instance, C NMR spectra show characteristic peaks at δ 168.11 (C=S) and 148.64–115.7 ppm (aromatic carbons), while LC-MS confirms molecular ion peaks (e.g., [M+H]) . X-ray crystallography is less common due to solubility challenges but can resolve tautomeric forms in solid-state structures .
Q. What biological activities are associated with this compound derivatives?
- Methodology : Derivatives exhibit fungicidal (e.g., 93.54% inhibition of Phytophthora at 50 µg/mL) and insecticidal (100% mortality against armyworm) activities . Evaluation involves in vitro assays:
- Fungicidal : Mycelial growth inhibition on agar plates.
- Insecticidal : Contact toxicity tests on larvae.
Substituents at C-6 (e.g., S-alkyl groups) enhance activity, while N-alkylation impacts solubility and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield discrepancies in metal-free syntheses?
- Methodology : Contradictory yields (e.g., 85–87% with DTBP vs. 58% with BPO ) arise from oxidant efficiency and radical stability. Systematic optimization involves:
- Temperature screening : Higher temperatures (125–130°C) improve radical initiation but risk decomposition.
- Solvent selection : Polar aprotic solvents (DMF) enhance reactivity in alkylation steps .
- Catalyst-free vs. metal-assisted : Metal-free methods avoid contamination but may require longer reaction times.
Q. What strategies resolve spectral complexities (e.g., tautomerism) in NMR analysis of this compound derivatives?
- Methodology : Tautomeric equilibria between thione (C=S) and thiol (C–SH) forms complicate H NMR. Strategies include:
- Deuterated solvents : DMSO-d6 stabilizes thione forms, simplifying aromatic proton assignments .
- Variable-temperature NMR : Low temperatures slow tautomer interconversion, resolving split peaks.
- LC-MS correlation : Confirm molecular weight to rule out impurities .
Q. How do substituent effects at C-6 and C-12 influence antifungal activity?
- Methodology : Derivatives with S-alkyl chains (e.g., compound 18: 85.97% inhibition of Alternaria) outperform N-alkylated analogs (compound 5.1: 59.47%) . Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., –CF) enhance membrane penetration.
- Hydrophobic substituents improve binding to fungal ergosterol .
- Inconsistent activity against Fusarium (e.g., 25.78% vs. 12.70% ) may stem from differential enzyme targeting.
Q. What computational methods aid in designing this compound derivatives with improved DNA affinity?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts interactions with DNA topoisomerase II. Dialkylaminoalkyl derivatives (e.g., compound 2.1) show enhanced binding via groove interactions . Steps include:
- Ligand preparation : Optimize protonation states (e.g., –NH vs. –NMe).
- Target selection : Prioritize conserved fungal/cancer cell targets (e.g., CYP51 for antifungals ).
- MD simulations : Validate binding stability over 100 ns trajectories.
Q. How can contradictory biological data (e.g., fungistatic vs. fungicidal outcomes) be rationalized?
- Methodology : Discrepancies arise from assay conditions (e.g., concentration, incubation time). For example:
- Fungistatic activity at 25 µg/mL vs. fungicidal at 50 µg/mL .
- Strain variability : C. albicans may develop resistance via efflux pumps, necessitating MIC/MBC ratio analysis .
- Synergistic studies : Combine with fluconazole to overcome resistance .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
